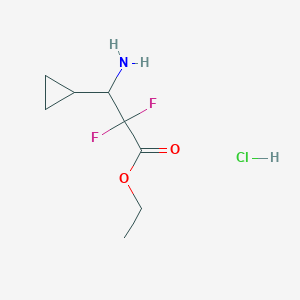

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride

Description

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride (CAS: 1803592-74-6) is a fluorinated ester hydrochloride salt with a cyclopropyl substituent. It is primarily used as a pharmaceutical intermediate in drug discovery, particularly in the synthesis of tricyclic quinolinones targeting BCL6 inhibition . The compound is characterized by its stereochemical complexity, requiring enantioselective synthesis to achieve high purity (>98%) for research applications . Key synthetic routes involve cyclopropanation of ethyl 2,2-difluoropent-4-enoate with diiodomethane and diethylzinc, followed by amination and hydrochloride salt formation .

Properties

IUPAC Name |

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSDKLJZQVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1CC1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Dithiane Intermediates and Fluorination

This method is extensively described in patent US8324417B2 and involves the following sequence:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane | Strong base (e.g., sodium hydride), solvent: N,N-dimethylformamide, ambient temperature, 12-24 h | Forms ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate |

| 2 | Bromination of dithiane intermediate | N-bromosuccinimide (NBS), solvent unspecified | Produces ethyl 3-cyclopropyl-2-oxopropanoate |

| 3 | Fluorination of keto-ester | Fluorinating agent such as bis(2-methoxyethyl)aminosulfur trifluoride | Converts keto group to 2,2-difluoro substituent |

| 4 | Reduction to amino ester | Sodium borohydride in ethanol at 0°C to ambient temperature, 10-24 h | Yields ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate |

| 5 | Formation of hydrochloride salt | Treatment with dilute hydrochloric acid | Isolates the hydrochloride salt |

Key process details:

- The alkylation step uses a strong base to generate the dithiane carbanion, which attacks bromomethylcyclopropane.

- Bromination with NBS selectively introduces the keto functionality.

- Fluorination is carried out under mild conditions to install the gem-difluoro group.

- Reduction is performed in inert solvents with sodium borohydride.

- The final hydrochloride salt is obtained by acidification and purification steps.

This route yields high purity products with good overall yields (up to 95% in some steps) and is scalable for industrial production.

Synthesis via Reformatsky Reaction and Organozinc Intermediates

An alternative route reported in recent medicinal chemistry research involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of organozinc reagent from ethyl bromodifluoroacetate | Zinc dust activation with DIBAL-H and imine additives, inert atmosphere | Generates zinc enolate species |

| 2 | Reformatsky reaction with (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol derivative | Slow addition of imine, controlled exotherm, moderate scale (<2 g to >15 g) | Forms β-hydroxy ester intermediate |

| 3 | Reduction of ester to alcohol | Sodium borohydride | Enables separation of diastereomers by chromatography |

| 4 | Removal of protecting groups (e.g., tert-butylsulfinyl) | Acidic conditions | Yields enantiomerically pure amino alcohol hydrochloride salt |

Highlights:

- Zinc activation is achieved in situ using diisobutylaluminum hydride (DIBAL-H) and a small quantity of imine to control reactivity.

- The Reformatsky reaction shows diastereoselectivity (~80% ee), which can be improved after reduction and chromatographic separation.

- The final amino alcohol hydrochloride is obtained with >99% enantiomeric excess.

- This route is suitable for producing chiral amino alcohol intermediates for further functionalization.

| Parameter | Dithiane Route | Reformatsky Route |

|---|---|---|

| Solvent | N,N-Dimethylformamide (alkylation), ethanol (reduction) | Inert solvents, controlled atmosphere |

| Base | Sodium hydride (strong base) | Zinc activation with DIBAL-H and imine |

| Temperature | Ambient to reflux (alkylation), 0°C to ambient (reduction) | Controlled exotherm, slow addition |

| Reaction time | 12-24 hours (alkylation), 10-24 hours (reduction) | Variable, scale-dependent |

| Yield | Up to 95% (individual steps) | Moderate yields, improved by purification |

| Purity | High purity (>95%) after work-up | >99% ee after chromatographic separation |

- The dithiane approach allows for efficient introduction of the cyclopropyl and difluoro groups with good regio- and stereoselectivity.

- The Reformatsky-based method provides access to enantiomerically enriched amino alcohol intermediates, critical for chiral synthesis.

- Analytical techniques such as gas chromatography (GC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and purity.

- Oxidative work-up using sodium metaperiodate and ruthenium trichloride removes residual olefin impurities in the dithiane route.

- Diastereomeric separation is achieved post-reduction in the Reformatsky route, enabling high enantiomeric purity.

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation or Reformatsky addition | Sodium hydride / Zinc activation, bromomethylcyclopropane or ethyl bromodifluoroacetate | Formation of key carbon skeleton |

| 2 | Bromination or intermediate isolation | N-Bromosuccinimide or work-up | Introduction of keto group or isolation |

| 3 | Fluorination or reduction | Fluorinating agent / Sodium borohydride | Installation of difluoro group or reduction |

| 4 | Reduction or protecting group removal | Sodium borohydride / Acid | Amino ester formation or deprotection |

| 5 | Salt formation | Dilute HCl | Hydrochloride salt isolation |

The preparation of Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride involves sophisticated synthetic methodologies combining organofluorine chemistry, cyclopropyl group incorporation, and stereoselective transformations. Both the dithiane-based multi-step approach and the Reformatsky organozinc route provide reliable and scalable methods with high yields and purity. The choice of method depends on the desired scale, stereochemical requirements, and downstream applications. These preparation methods are well-documented in patent literature and recent peer-reviewed studies, providing a solid foundation for further research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major products are the corresponding alcohol or amine derivatives.

Substitution: The major products are the fluorinated derivatives of the compound.

Scientific Research Applications

Biological Activities

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride has shown various biological activities that make it a candidate for drug development:

- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activity, potentially inhibiting viral replication mechanisms.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it relevant in the treatment of neurodegenerative diseases.

- Anticancer Activity : Preliminary data indicate that ethyl 3-amino derivatives can induce apoptosis in cancer cells, showcasing potential as an anticancer agent.

Drug Development

The structural characteristics of this compound lend themselves to modifications that can enhance its pharmacological profile. Researchers are exploring:

- Synthesis of Derivatives : Modifying the compound to improve efficacy and reduce toxicity.

- Targeting Specific Pathways : Investigating its ability to interact with specific receptors or enzymes involved in disease processes.

Case Studies

- Study on Neuroprotection :

- Antiviral Screening :

Material Science Applications

Beyond medicinal chemistry, this compound can be explored in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with unique properties due to the presence of fluorine and cyclopropyl groups.

- Nanomaterials : Its chemical structure may facilitate the development of nanomaterials for drug delivery systems, enhancing bioavailability and targeting capabilities.

Mechanism of Action

The mechanism by which Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to analogues differing in substituents (cyclopropyl, fluoro, amino groups) or ester/acid derivatives. Key examples include:

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound is critical in synthesizing BCL6 inhibitors, with in vivo efficacy demonstrated in lymphoma models .

- Scalability: Ethyl 3-cyclopropyl-2,2-difluoropropanoate (precursor) is produced in >80% yield via diethylzinc-mediated cyclopropanation, enabling kilogram-scale production .

- Safety Data : The hydrochloride salt form improves stability and handling compared to free amines, with storage recommendations at 4°C and protection from moisture .

Supplier Landscape

- This compound is available through specialized catalogs (e.g., SY204079) but requires custom synthesis for bulk quantities .

- Non-cyclopropyl analogues (e.g., Ethyl 3-amino-2,2-difluoropropanoate hydrochloride) are more widely supplied by vendors like AldrichCPR and Enamine Ltd., with prices ranging from $720–2,646 per 500 mg .

Biological Activity

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride (CAS Number: 1803592-74-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C8H14ClF2NO2

- Molecular Weight : 229.65 g/mol

- LogP : 1.2

- Polar Surface Area : 52 Ų

- Hydrogen Bond Acceptors : 2

- Hydrogen Bond Donors : 1

These properties suggest that the compound has moderate lipophilicity and potential for bioavailability.

Research indicates that this compound may act on various biological pathways. Its structural features suggest potential interactions with receptors and enzymes involved in metabolic processes.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of lymphoma cells, potentially through modulation of apoptosis pathways.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. It appears to influence neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.

- Metabolic Regulation : The compound's ability to modulate metabolic pathways indicates potential applications in metabolic disorders, including diabetes and obesity.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor activity of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| Lymphoma A | 7 |

| Lymphoma B | 10 |

| Breast Cancer | 12 |

| Colon Cancer | 15 |

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of the compound were assessed using an in vivo model of neurodegeneration. The administration of this compound resulted in a significant decrease in markers of oxidative stress and inflammation in the brain tissue.

Toxicity Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of this compound. Initial assessments indicate that it has a moderate toxicity level; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation and fluorination steps. Optimize reaction conditions (temperature, solvent polarity, and catalysts) to enhance cyclopropane stability. For example, using protecting groups (e.g., Boc) for the amino group during fluorination can minimize side reactions . Monitor intermediates via HPLC (95% purity threshold) to ensure stepwise fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm cyclopropane geometry and fluorine substitution.

- Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z ≈ 229.70 for related ethyl amino esters ).

- HPLC with UV detection (≥95% purity) to quantify impurities, referencing protocols for similar hydrochlorides .

Q. What are the stability and storage requirements for this hydrochloride salt?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the ester group or cyclopropane ring degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. How does the cyclopropane ring influence solubility in aqueous vs. organic solvents?

- Methodological Answer : The cyclopropane’s strain increases hydrophobicity, limiting aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) for biological assays. Quantify solubility via shake-flask method and compare with analogs (e.g., phenyl-substituted derivatives show ~20% lower solubility in PBS ).

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis of the stereochemically sensitive amino-cyclopropyl moiety?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing protocols for (R)-ethyl 3-amino-3-phenylpropanoate hydrochloride (≥99% ee ).

Q. How do electronic effects of difluoromethyl groups impact reaction kinetics in downstream derivatization?

- Methodological Answer : The electron-withdrawing difluoromethyl group slows nucleophilic attack at the ester carbonyl. Perform kinetic studies (e.g., Hammett plots) comparing fluorinated vs. non-fluorinated analogs. Computational modeling (DFT) can predict activation barriers for amidation or hydrolysis .

Q. What advanced techniques resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography)?

- Methodological Answer : Cross-validate using:

- X-ray crystallography to confirm solid-state conformation.

- Dynamic NMR to assess rotational barriers influencing splitting patterns.

- 2D NMR (COSY, NOESY) to resolve spatial proximities in solution .

Q. How can researchers design analogs to probe the role of the cyclopropane ring in biological activity?

- Methodological Answer : Synthesize isosteric replacements (e.g., vinyl or cyclohexyl groups) and compare bioactivity (e.g., IC₅₀ in enzyme assays). Use molecular docking to evaluate steric/electronic complementarity, guided by cyclopropane’s rigid geometry .

Q. What methodologies optimize yield in large-scale synthesis while maintaining stereochemical purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.